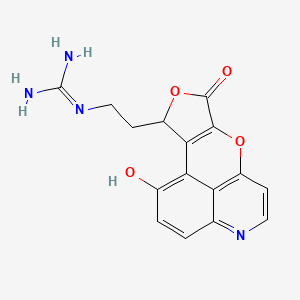
Distomadine A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Distomadine A, also known as this compound, is a useful research compound. Its molecular formula is C16H14N4O4 and its molecular weight is 326.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 721294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
Distomadine A has the molecular formula C16H14N4O4 and a molecular weight of 326.31 g/mol. Its structure features a tetracyclic guanidine-containing framework, which is characteristic of its class of compounds known as 6-hydroxyquinoline alkaloids. The compound is recognized for its diverse biological activities, including antimicrobial properties and potential antimalarial effects.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In studies conducted on pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, this compound showed notable bioactivity, suggesting its potential as an antimicrobial agent . However, it exhibited only mild antifungal activity and limited effects in antitumor and anti-inflammatory assays .
Antimalarial Potential
Recent investigations into the antimalarial properties of this compound reveal promising results. In a study focusing on the inhibition of Plasmodium falciparum, it was found that compounds structurally related to this compound were effective against both chloroquine-resistant and sensitive strains of the parasite . The presence of a long lipophilic substituent was associated with enhanced activity, indicating that structural modifications could further improve its efficacy.
Synthesis and Derivatives
The synthesis of this compound has been explored through various methodologies aimed at enhancing its pharmacological properties. One notable approach involves programmed multiple C–H bond functionalization, which allows for the generation of diverse analogs with potentially improved biological activities . Such synthetic strategies are crucial for developing a library of compounds that can be screened for various therapeutic applications.
Case Study 1: Antimicrobial Testing
In a systematic evaluation, this compound was tested against several bacterial strains. The results indicated significant inhibition against Staphylococcus aureus, with minimum inhibitory concentration values suggesting potential clinical applications in treating bacterial infections .
Case Study 2: Antimalarial Screening
In another study involving a diverse collection of quinoline derivatives, this compound was part of a screening process against Plasmodium falciparum. The findings revealed that several compounds related to this compound achieved over 75% growth inhibition at concentrations as low as 10 µM, highlighting its potential as an antimalarial agent .
Comparative Data Table
The following table summarizes the key findings related to the biological activities of this compound compared to other relevant compounds:
化学反応の分析
Suzuki-Miyaura Cross-Coupling
A pivotal step in the synthesis involves coupling a 5-bromo-4-methoxycarbonylmethoxyquinoline (10 ) with a vinyl boronate (15 ) to form the pyranoquinoline core.
| Reaction Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(OAc)₂, SPhos, K₃PO₄, toluene/water (80°C) | Alkenylquinoline 16 | 92% |
This reaction installs the vinyl side chain critical for subsequent cyclization.
α-Ketohydroxylation
Oxidation of the alkene in 16 introduces an α-ketol group, enabling cyclization:
| Reaction Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Alkene oxidation | KMnO₄, acetone/water (0°C) | α-Ketol mixture (17 + 18 ) | ~50% |
Regioselectivity challenges led to a 1:1 mixture of α-ketol isomers, resolved via downstream cyclization.
Intramolecular Aldol Condensation and Lactonization
The α-ketol undergoes a double cyclization to form the tetracyclic pyranoquinoline butenolide:
| Reaction Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Cyclization | NaH, THF (0°C to rt) | Tetracyclic core 19 | 23% |
This step constructs the fused pyrano[2,3,4-de]quinoline-butenolide system.
Decarboxylation
Distomadine A is derived from Distomadine B’s precursor via thermal decarboxylation:
| Reaction Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Decarboxylation | Diphenyl ether (190°C) | Quinoline 22 | 77% |
This eliminates the carboxylic acid group, simplifying the side chain.
Spectroscopic Validation
特性
分子式 |
C16H14N4O4 |
|---|---|
分子量 |
326.31 g/mol |
IUPAC名 |
2-[2-(8-hydroxy-13-oxo-12,15-dioxa-4-azatetracyclo[7.6.1.05,16.010,14]hexadeca-1(16),2,4,6,8,10(14)-hexaen-11-yl)ethyl]guanidine |
InChI |
InChI=1S/C16H14N4O4/c17-16(18)20-6-4-10-13-12-8(21)2-1-7-11(12)9(3-5-19-7)23-14(13)15(22)24-10/h1-3,5,10,21H,4,6H2,(H4,17,18,20) |
InChIキー |
YTJQNXMCZWEMBC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CC3=C2C(=C1O)C4=C(O3)C(=O)OC4CCN=C(N)N |
同義語 |
distomadine A distomadine B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















